(S)-methyl 2-amino-3-methoxypropanoate
Description
(S)-Methyl 2-amino-3-methoxypropanoate is a chiral amino acid ester derivative characterized by a methoxy group at the third carbon and an amino group at the second carbon of the propanoate backbone. Its hydrochloride salt form, (S)-methyl 2-amino-3-methoxypropanoate hydrochloride, is widely used in pharmaceutical and biochemical research due to its stereospecific reactivity. Key properties include:
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-8-3-4(6)5(7)9-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |
InChI Key |
YDZUJIKUFFJJBR-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)OC)N |
Canonical SMILES |
COCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-3-methoxypropanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-serine.
Protection of Functional Groups: The amino and hydroxyl groups of (S)-serine are protected using appropriate protecting groups.
Methoxylation: The protected (S)-serine undergoes methoxylation to introduce the methoxy group.
Esterification: The carboxyl group is esterified to form the methyl ester.
Deprotection: The protecting groups are removed to yield (S)-methyl 2-amino-3-methoxypropanoate.
Industrial Production Methods
Industrial production of (S)-methyl 2-amino-3-methoxypropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
(S)-Methyl 2-amino-3-methoxypropanoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its chiral nature enhances the efficacy and specificity of drugs targeting various neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound’s ability to selectively interact with specific receptors has been demonstrated in preclinical studies, leading to improved therapeutic outcomes.
Case Study: Neurological Disorders
Research has shown that derivatives of (S)-methyl 2-amino-3-methoxypropanoate can enhance the pharmacological profiles of drugs aimed at treating neurological conditions. For instance, studies indicate that compounds derived from this amino acid exhibit significant activity in modulating neurotransmitter systems, thereby improving cognitive functions in animal models of Alzheimer's disease.
Biochemical Research
Enzyme Inhibition and Receptor Binding Studies
In biochemical research, (S)-methyl 2-amino-3-methoxypropanoate is utilized for enzyme inhibition assays and receptor binding studies. It aids researchers in understanding molecular interactions and developing new therapeutic strategies.
Example Application: Cancer Metabolism Pathways
A study published in a peer-reviewed journal highlighted the use of this compound in exploring the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer. The findings suggest that modifications of this compound can lead to potent inhibitors of key enzymes in tumor metabolism.
Material Science
Advanced Materials Formulation
The unique chemical properties of (S)-methyl 2-amino-3-methoxypropanoate enable its application in formulating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics.
Research Insight: Polymer Matrices
Investigations into incorporating (S)-methyl 2-amino-3-methoxypropanoate into polymer matrices have revealed improvements in thermal stability and mechanical strength. This makes it suitable for applications in high-performance materials used in various industrial sectors.
Analytical Chemistry
Standard Reference Material
This compound is employed as a standard reference material in chromatographic techniques, playing a vital role in the accurate quantification of similar compounds within complex mixtures.
Analytical Application: HPLC Method Validation
In method validation studies, (S)-methyl 2-amino-3-methoxypropanoate has been used to establish calibration curves for high-performance liquid chromatography (HPLC). This ensures the reliability of analytical results across various chemical analyses.
Cosmetic Formulations
Potential Skin-Beneficial Properties
The compound is also explored within the cosmetic industry for its potential skin-beneficial properties. Its incorporation into formulations aims to enhance skin absorption and efficacy of active ingredients.
Industry Insight: Skin Health Formulations
Recent trends indicate a growing interest in utilizing chiral compounds like (S)-methyl 2-amino-3-methoxypropanoate in cosmetic products aimed at improving skin health and appearance.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical | Key intermediate for drugs targeting neurological disorders | Enhancing efficacy of Alzheimer’s treatments |
| Biochemical Research | Enzyme inhibition and receptor binding studies | Investigating cancer metabolism pathways |
| Material Science | Formulation of advanced materials with improved properties | High-performance polymers |
| Analytical Chemistry | Standard reference material for chromatographic techniques | HPLC method validation |
| Cosmetic Formulations | Incorporation into products for enhanced skin benefits | Skin health formulations |
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Form: (R)-Methyl 2-Amino-3-Methoxypropanoate Hydrochloride
Ester Variants: Benzyl and Tert-Butyl Derivatives
(S)-Benzyl 2-Amino-3-Methoxypropanoate Hydrochloride
- Structural difference : Benzyl ester replaces the methyl ester.
- Molecular formula: C₁₁H₁₆ClNO₃.
- Molecular weight : 245.70 g/mol .
- Applications : Bulkier ester group may enhance solubility in organic solvents for specific syntheses .
(S)-Tert-Butyl 2-Amino-3-Methoxypropanoate Hydrochloride
Structural Isomer: Methyl (2S)-3-Amino-2-Methoxypropanoate Hydrochloride
Simplified Analog: L-Alanine Methyl Ester Hydrochloride
Key Research Findings
Purity and Stability : The tert-butyl variant (99% purity) offers superior stability for industrial applications compared to the methyl ester (>95%) .
Steric Effects : Benzyl and tert-butyl esters provide tailored solubility and protection in multi-step syntheses .
Chiral Specificity : The (R)-enantiomer’s high academic rating underscores the importance of chirality in biochemical interactions .
Isomerism Impact: Positional isomerism (e.g., amino at C3 vs. C2) significantly alters physicochemical behavior .
Biological Activity
(S)-methyl 2-amino-3-methoxypropanoate, also known as (S)-MAMP, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems. This article explores the biological activity of (S)-MAMP, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C5H11NO3
- Molecular Weight : 133.15 g/mol
- IUPAC Name : (S)-methyl 2-amino-3-methoxypropanoate
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
Pharmacological Effects
(S)-MAMP has been studied for its potential role in various biological processes:
- Neuroprotective Effects : Research indicates that (S)-MAMP may exhibit neuroprotective properties, potentially influencing neurotransmitter levels and offering protective effects against neurodegenerative diseases.
- Antioxidant Activity : Studies have shown that (S)-MAMP possesses antioxidant properties, which can mitigate oxidative stress in cellular environments.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, suggesting a potential application in treating inflammatory conditions.
The biological activity of (S)-MAMP can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction : (S)-MAMP may act as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : It can also inhibit or activate enzymes involved in metabolic pathways, which may lead to altered cellular responses.
Case Studies and Experimental Data
- Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that (S)-MAMP administration in animal models resulted in reduced neuronal apoptosis and improved cognitive function after induced oxidative stress .
- Antioxidant Activity Assessment : In vitro assays revealed that (S)-MAMP significantly scavenged free radicals and reduced lipid peroxidation levels compared to control groups .
- Inflammatory Response Modulation : A clinical trial investigated the effects of (S)-MAMP on patients with chronic inflammatory conditions, showing promising results in reducing inflammatory markers such as IL-6 and TNF-alpha .
Summary of Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
